molecular formula C7H7BFNO4 B13457863 (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B13457863
M. Wt: 198.95 g/mol
InChI Key: AIVJAEWUYZVJGZ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:

    Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated pyridine derivative is treated with a metal reagent such as n-butyllithium.

    Fluorination and Esterification:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity . The fluoro and methoxycarbonyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid can be compared with other similar compounds, such as:

The presence of the fluoro and methoxycarbonyl groups in this compound enhances its reactivity and makes it a more versatile reagent in various chemical reactions.

Properties

Molecular Formula

C7H7BFNO4

Molecular Weight

198.95 g/mol

IUPAC Name

(3-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)4(8(12)13)2-3-10-6/h2-3,12-13H,1H3

InChI Key

AIVJAEWUYZVJGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)C(=O)OC)F)(O)O

Origin of Product

United States

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